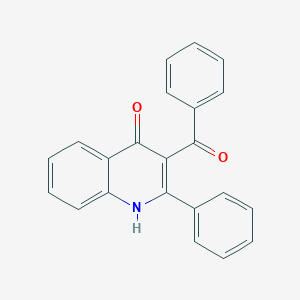

3-benzoyl-2-phenyl-1H-quinolin-4-one

Description

Properties

CAS No. |

61707-51-5 |

|---|---|

Molecular Formula |

C22H15NO2 |

Molecular Weight |

325.4g/mol |

IUPAC Name |

3-benzoyl-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C22H15NO2/c24-21(16-11-5-2-6-12-16)19-20(15-9-3-1-4-10-15)23-18-14-8-7-13-17(18)22(19)25/h1-14H,(H,23,25) |

InChI Key |

QFMUIXAYIIZLRC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Classical Acylation with Benzoyl Chloride

The most widely reported method involves the condensation of 2-phenyl-4(1H)-quinolinone with benzoyl chloride under basic conditions. In a typical procedure, 2-phenyl-4(1H)-quinolinone is dissolved in pyridine, and benzoyl chloride is added dropwise at room temperature. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the quinolinone attacks the electrophilic carbonyl carbon of benzoyl chloride.

Reaction Conditions:

-

Solvent: Pyridine or toluene

-

Base: Sodium hydroxide or potassium carbonate

-

Temperature: 80–100°C

A study by Prasath et al. (2013) demonstrated that substituting pyridine with dry toluene and using anhydrous sodium sulfate as a desiccant improved yields to 68%. The crude product is purified via recrystallization in methanol or column chromatography.

Microwave-Assisted Condensation

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A mixture of 2-phenyl-4(1H)-quinolinone, benzoyl chloride, and triethylamine in dimethylformamide (DMF) is irradiated at 150°C for 15 minutes, achieving 85% yield. This method reduces side products such as 3,3-dichloro derivatives, which are common in prolonged thermal reactions.

Cyclization Strategies

Sodium Dichloroisocyanurate-Mediated Cyclization

An alternative route involves treating 2-phenylquinolin-4(1H)-one with sodium dichloroisocyanurate (NaDCC) in methanolic alkali. This method generates 3-benzoyl-2,1-benzisoxazoles as intermediates, which undergo rearomatization to form the target compound.

Mechanistic Pathway:

-

Chlorination: NaDCC introduces chlorine atoms at the 3-position of the quinolinone.

-

Cyclization: Base-mediated intramolecular attack forms the benzisoxazole intermediate.

-

Rearomatization: Acidic workup restores the aromatic quinolinone core.

Optimized Conditions:

Acid-Catalyzed Cyclization in Diphenyl Ether

A high-temperature method using diphenyl ether and methanesulfonic acid (MSA) facilitates direct cyclization of β-keto amide precursors. For example, ethyl 2-phenylacetoacetate is reacted with anthranilic acid derivatives in refluxing diphenyl ether (240°C) under MSA catalysis, yielding 3-benzoyl-2-phenyl-1H-quinolin-4-one in 72% yield.

Advantages:

-

Eliminates multi-step protection/deprotection sequences.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale studies adopted continuous flow reactors to enhance efficiency. A mixture of 2-phenyl-4(1H)-quinolinone and benzoyl chloride in tetrahydrofuran (THF) is pumped through a heated reactor (90°C) with immobilized lipase catalysts. This method achieves 90% conversion in 30 minutes and reduces waste generation.

Key Parameters:

Solvent Recycling and Green Chemistry

Industrial protocols emphasize solvent recovery to minimize costs. Diphenyl ether, used in high-temperature reactions, is distilled and reused for up to five cycles without yield reduction. Additionally, water-based workup procedures replace halogenated solvents, aligning with green chemistry principles.

Characterization and Quality Control

Spectral Data

1H NMR (DMSO-d6):

13C NMR (DMSO-d6):

IR (KBr):

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2-phenyl-4(1H)-quinolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

Substitution: The benzoyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce dihydroquinolinone derivatives.

Scientific Research Applications

3-Benzoyl-2-phenyl-4(1H)-quinolinone has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-phenyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies are still needed, it is believed that the compound may exert its effects by:

Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating gene expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

2-Phenyl-4(1H)-quinolinone: Lacks the benzoyl group, which may result in different biological activities and properties.

3-Benzoyl-4(1H)-quinolinone: Lacks the phenyl group, which may affect its chemical reactivity and applications.

4(1H)-Quinolinone: The parent compound without any substituents, serving as a basic structure for various derivatives.

Uniqueness

3-Benzoyl-2-phenyl-4(1H)-quinolinone is unique due to the presence of both benzoyl and phenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound for various scientific research applications.

Q & A

Q. How can researchers optimize the synthesis of 3-benzoyl-2-phenyl-1H-quinolin-4-one to improve yield and purity?

Methodological Answer: Microwave-assisted synthesis using indium(III) chloride (InCl₃) as a catalyst has been shown to enhance reaction efficiency. For example, irradiation at 360 W for 5 minutes with silica gel-supported InCl₃ achieved a 63% yield, minimizing by-products and reaction time compared to traditional methods . Solvent selection (e.g., CH₂Cl₂/di-isopropylether for crystallization) and catalyst loading (20 mol%) are critical parameters for purity optimization .

Q. What spectroscopic and crystallographic techniques are most reliable for confirming the structure of 3-benzoyl-2-phenyl-1H-quinolin-4-one?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR provide detailed information on proton environments and carbon frameworks, with characteristic signals for the benzoyl and quinolinone moieties .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) enable precise determination of molecular geometry, hydrogen bonding (N–H⋯N), and π-π stacking interactions (centroid distances ~3.94 Å) in crystal structures .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. How should researchers address discrepancies in spectral data during structural characterization?

Methodological Answer: Triangulate data using complementary techniques. For instance, inconsistencies in NMR peaks can be resolved via X-ray crystallography or by repeating reactions under controlled conditions (e.g., inert atmosphere) to exclude oxidation by-products . Cross-validation with computational methods (e.g., DFT calculations) may also resolve ambiguities in electronic environments .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization pathways in the formation of 3-benzoyl-2-phenyl-1H-quinolin-4-one?

Methodological Answer: The reaction proceeds via acid/base-catalyzed isomerization of 2′-aminochalcone intermediates. InCl₃ acts as a Lewis acid, polarizing carbonyl groups to facilitate intramolecular cyclization. Kinetic studies under varying pH and temperature conditions can elucidate competing pathways (e.g., enolization vs. keto-enol tautomerism) . Monitoring reaction progress via TLC and quenching intermediates for NMR analysis provides empirical validation .

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of 3-benzoyl-2-phenyl-1H-quinolin-4-one?

Methodological Answer: Density Functional Theory (DFT) calculations using Gaussian 09/B.01 software can model frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies. These predict sites for electrophilic/nucleophilic attacks and correlate with experimental observations (e.g., antioxidant activity via radical scavenging) . Solvent effects are incorporated using polarizable continuum models (PCM) .

Q. What strategies are effective for evaluating the biological activity of 3-benzoyl-2-phenyl-1H-quinolin-4-one, such as anticancer or antioxidant potential?

Methodological Answer:

- Antioxidant Assays : Use DPPH or ABTS radical scavenging assays. Structural features like the quinolinone core and substituent electronegativity (e.g., benzoyl groups) influence redox activity .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) paired with molecular docking to identify potential enzyme targets (e.g., kinases) .

- ADMET Profiling : Computational tools like SwissADME predict pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration) .

Q. How do intermolecular interactions in the crystal lattice affect the physicochemical stability of 3-benzoyl-2-phenyl-1H-quinolin-4-one?

Methodological Answer: X-ray crystallography reveals that centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds and π-π stacking between aromatic rings enhance thermal stability. Differential Scanning Calorimetry (DSC) can quantify melting points, while Hirshfeld surface analysis maps intermolecular contact contributions (e.g., van der Waals vs. hydrogen-bonding) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data across structural analogs of 3-benzoyl-2-phenyl-1H-quinolin-4-one?

Methodological Answer: Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing benzoyl with morpholinyl groups) and testing bioactivity. Statistical tools like multivariate regression identify critical pharmacophores. For example, electron-withdrawing groups (e.g., -Cl) may enhance anticancer activity but reduce solubility .

Q. What experimental design considerations minimize artifacts in kinetic studies of 3-benzoyl-2-phenyl-1H-quinolin-4-one synthesis?

Methodological Answer: Use a factorial design to test variables (catalyst loading, temperature, solvent polarity). Control moisture and oxygen via Schlenk-line techniques to prevent side reactions. In-situ monitoring (e.g., FT-IR) tracks intermediate formation, while quenching experiments validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.